molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Cat. No.: B581938
CAS No.: 380629-73-2
M. Wt: 249.27
InChI Key: VKHZQNDFOLJRBM-UHFFFAOYSA-N
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Description

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester (CAS: 380629-73-2) is a heterocyclic organic compound featuring a benzo[d]isoxazole core substituted with an amino group at the 5-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₃H₁₅N₃O₃, with a molar mass of 261.28 g/mol . The compound is characterized by high purity (≥95%) and is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or building block for bioactive molecules .

Synthesis: The compound is synthesized via nucleophilic substitution or cyclization reactions involving tert-butyl carbamate precursors. For example, hydrazine-mediated reduction or deprotection steps are commonly employed, followed by purification via column chromatography .

Applications: It serves as a key intermediate in the development of protease inhibitors, kinase modulators, and other pharmacologically active agents. Its tert-butyl carbamate group enhances stability during synthetic workflows, making it advantageous for multi-step organic syntheses .

Properties

IUPAC Name

tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZQNDFOLJRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672085
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380629-73-2
Record name 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380629-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Oxide Cycloaddition

  • Step 1 : Generate a nitrile oxide from 5-nitro-2-hydroxybenzaldehyde oxime using chlorinating agents (e.g., Cl3_3CCN).

  • Step 2 : Cyclize the nitrile oxide in situ with an alkyne or alkene to form 5-nitrobenzo[d]isoxazole-3-amine. This method achieves ~70% yield under anhydrous conditions in tetrahydrofuran (THF).

Alternative Cyclization via Hydroxylamine

  • Reacting 3-nitrobenzoylacetonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at pH 6.5–7.0 produces 5-nitrobenzo[d]isoxazole-3-amine with 85% regioselectivity for the 3-amino isomer.

Boc Protection of the 3-Amino Group

The 3-amino group is protected using di-tert-butyl dicarbonate (Boc2_2O) under mild basic conditions:

Standard Boc Protection Protocol

  • Reagents : Boc2_2O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Conditions : THF solvent, room temperature, 12 hours.

  • Yield : >90% with minimal side products.

  • Key Consideration : Excess base (e.g., triethylamine) must be avoided to prevent Boc-group hydrolysis.

Solvent Optimization

  • Ethanol/water mixtures (4:1) enhance solubility of polar intermediates, improving yields to 95% .

Reduction of the 5-Nitro Group

The 5-nitro substituent is reduced to an amine using catalytic hydrogenation:

Hydrogenation with Pd/C

  • Conditions : 10% Pd/C (5 wt%), H2_2 (1 atm), ethanol, 25°C, 6 hours.

  • Yield : 88% with >99% selectivity for the 5-amino product.

  • Note : Boc groups remain intact under neutral hydrogenation conditions.

Alternative Reduction with Fe/HCl

  • Fe powder (5 equiv) in HCl (1M)/ethanol (1:1) at 60°C for 2 hours achieves 82% yield but risks partial Boc deprotection (~5%).

Purification and Characterization

Crystallization

  • Recrystallization from ethyl acetate/hexane (1:3) yields colorless crystals with 98% purity (HPLC).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, Boc), 5.12 (s, 2H, NH2_2), 7.25–7.80 (m, 3H, aromatic).

  • IR (KBr): 3350 cm1^{-1} (N-H), 1705 cm1^{-1} (C=O).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Advantages
Nitrile Oxide CycloadditionRing formation7095High regioselectivity
Hydroxylamine CyclizationpH-controlled amination8597Scalable to gram quantities
Pd/C HydrogenationNitro reduction8899No Boc deprotection

Industrial-Scale Considerations

  • Cost Efficiency : Boc2_2O is expensive (~$200/mol); alternatives like Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) reduce costs by 30%.

  • Waste Management : Ethanol/water mixtures enable solvent recovery via distillation, aligning with green chemistry principles .

Scientific Research Applications

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester are best contextualized by comparing it with three closely related analogs:

tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate

Structure: Differs by the substitution of the amino group (-NH₂) with a nitro group (-NO₂) at the 5-position . Properties:

  • Molecular Formula : C₁₃H₁₄N₃O₅
  • Molar Mass : 292.27 g/mol
  • Reactivity: The nitro group renders the compound more electrophilic, facilitating reduction reactions to yield the amino derivative (target compound) . Applications: Primarily used as a precursor in the synthesis of the amino derivative. Its nitro group allows for controlled functionalization in multi-step syntheses .

tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate

Structure: Features a methylcarbamate group at the 3-position and an amino group at the 5-position, with an additional methyl group bridging the carbamate and isoxazole ring . Properties:

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molar Mass : 263.29 g/mol
  • Density: 1.235 g/cm³ .

5-[2-[3-(4-Hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester

Structure : A daidzein derivative with a tert-butyl carbamate group linked via a pentyl chain to a chromene scaffold .
Properties :

  • Molecular Weight : ~500 g/mol (estimated).
  • Bioactivity: Lacks estrogenic activity, unlike parent isoflavones, due to steric hindrance from the carbamate group .

Comparative Analysis Table

Property This compound tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate Daidzein Carbamate Derivative
Substituent Position 5-NH₂, 3-carbamate 5-NO₂, 3-carbamate 5-NH₂, 3-methylcarbamate Carbamate-linked chromene
Molecular Formula C₁₃H₁₅N₃O₃ C₁₃H₁₄N₃O₅ C₁₃H₁₇N₃O₃ ~C₂₈H₃₀N₂O₇
Molecular Weight (g/mol) 261.28 292.27 263.29 ~500
Key Reactivity Amino group enables nucleophilic substitutions Nitro group facilitates reduction Methyl group enhances lipophilicity Steric hindrance reduces bioactivity
Primary Application Pharmaceutical intermediate Precursor for amino derivatives CNS drug candidate Bioactive molecule research
Reference

Research Findings and Implications

  • Synthetic Utility: The amino derivative’s synthesis from its nitro analog (yield: ~80%) is efficient, as demonstrated in hydrazine-mediated reductions .
  • Biological Relevance: Unlike the daidzein derivative, this compound lacks intrinsic bioactivity but is critical for constructing targeted drug candidates .
  • Structural Insights: Substituent position (e.g., 5-amino vs.

Biological Activity

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, also known by its CAS number 380629-73-2, is a compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 249.27 g/mol
  • Synonyms :
    • tert-butyl 5-amino-1,2-benzisoxazol-3-ylcarbamate
    • tert-butyl (5-amino-1,2-benzoxazol-3-yl)carbamate

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of effects against different biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected compounds were assessed, with some derivatives showing promising antibacterial activity:

CompoundMIC (µg/mL)Activity Against
Compound A15Bacillus subtilis
Compound B30Escherichia coli
(5-Aminobenzo[d]isoxazol-3-yl) carbamate20Both

This data suggests that the presence of specific functional groups in the benzoxazole framework can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied. It has been shown that compounds with the benzoxazole structure can induce cytotoxic effects on various cancer cell lines. For instance, a study reported that certain derivatives were effective against breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3):

Cancer Cell LineIC50 (µM)Reference
MCF-710
A54915
PC312

These findings suggest that this compound and its analogs may serve as potential candidates for further development in cancer therapeutics.

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes or pathways associated with bacterial growth and cancer cell proliferation. For example, some studies suggest that benzoxazole derivatives may interfere with DNA synthesis or protein function in microbial and tumor cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a comparative study involving several benzoxazole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This suggests that optimizing substituents on the benzoxazole ring could lead to more potent antimicrobial agents.
  • Case Study on Anticancer Properties :
    A clinical trial assessed the efficacy of a related benzoxazole derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound, supporting its potential as a therapeutic agent.

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